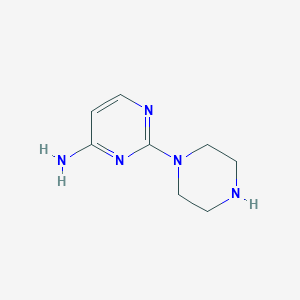

2-(Piperazin-1-yl)pyrimidin-4-amine

Vue d'ensemble

Description

2-(Piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a piperazine ring attached to a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting neurological and oncological conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pyrimidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production often employs parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability . These methods allow for the production of large quantities of the compound with high purity and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The amino group at the 4-position of the pyrimidine ring and the secondary amines in the piperazine ring participate in nucleophilic substitution reactions.

Key Reactions

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) or sulfonates in polar aprotic solvents (e.g., DMF) under basic conditions to form tertiary amines .

-

Acylation : The piperazine nitrogen undergoes acylation with propionic acid derivatives (anhydrides or chlorides) in dichloromethane or toluene, using tertiary amines (e.g., triethylamine) as a base .

Aromatic Ring Functionalization

The pyrimidine ring undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Halogenation

-

Chlorination at the 5-position using POCl₃ or SOCl₂ under reflux conditions .

| Substrate | Reagents | Product | Conditions | Reference |

|-----------|----------|---------|------------|-----------|

| 2-(Piperazin-1-yl)pyrimidin-4-amine | POCl₃, DMF, 110°C | 5-Chloro-2-(piperazin-1-yl)pyrimidin-4-amine | 6 hrs | |

Suzuki–Miyaura Coupling

-

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position of the pyrimidine .

Oxidation

-

The piperazine ring undergoes N-oxidation with hydrogen peroxide or mCPBA, forming N-oxide derivatives with altered solubility and bioactivity .

| Oxidizing Agent | Conditions | Product | Application |

|------------------|------------|---------|-------------|

| H₂O₂, AcOH | 25°C, 12 hrs | 2-(Piperazin-1-yl-4-oxide)pyrimidin-4-amine | Enhanced pharmacokinetics | |

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to dihydropyrimidine derivatives.

Cycloaddition Reactions

-

Reacts with dienophiles (e.g., maleic anhydride) in Diels–Alder reactions to form bicyclic adducts .

Ring-Opening Reactions

Stability and Degradation

Applications De Recherche Scientifique

2-(Piperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in modulating biological pathways and interactions with various enzymes.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(Piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease . Additionally, it may interact with protein kinases, influencing cell growth and differentiation .

Comparaison Avec Des Composés Similaires

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Exhibits antiproliferative activity against cancer cell lines.

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Used as a reference material in pharmaceutical research.

Uniqueness: 2-(Piperazin-1-yl)pyrimidin-4-amine is unique due to its dual functionality, combining the properties of both piperazine and pyrimidine rings. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Activité Biologique

2-(Piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by a pyrimidine ring substituted with a piperazine moiety, this compound's structure allows for diverse interactions with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4. Its structure is as follows:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms, which enhances its pharmacological properties.

This structural arrangement contributes to its binding affinity and selectivity towards various biological targets, including enzymes and receptors involved in neurotransmission and cancer pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity :

-

Cholinesterase Inhibition :

- This compound has been evaluated for its potential as an inhibitor of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. For example, N-benzyl derivatives showed potent inhibition of butyrylcholinesterase (BuChE), with an IC50 value of 2.2 μM, indicating significant potential for neuroprotective applications .

-

Neurotransmitter Pathways :

- The compound has been utilized in studies aimed at understanding biological pathways involving neurotransmitters, suggesting its role in modulating neurotransmitter levels and potentially impacting neurological disorders .

Structure–Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives indicate that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-(Substituted)piperazin-1-yl)-pyrimidin | Substituted piperazine ring | Antiviral, anticancer |

| N-(pyrimidin-4-yl)thiazol-2-amines | Thiazole ring fused with pyrimidine | Hypoglycemic agent |

| 2-(pyrrolidin-1-yl)pyrimidines | Pyrrolidine instead of piperazine | Potential neuroprotective effects |

The unique combination of structural features in this compound enhances its binding affinity and selectivity compared to other compounds listed above .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives in various therapeutic contexts:

- Inhibition of NAPE-PLD :

- Antiparasitic Activity :

- Dual Activity as Cholinesterase Inhibitors :

Propriétés

IUPAC Name |

2-piperazin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTVXHVOYPUGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552419 | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-87-4 | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.